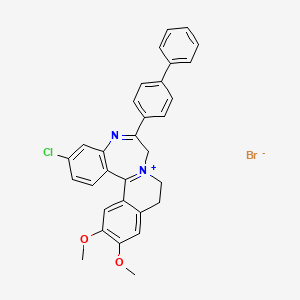
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzodiazepine core, which is fused with an isoquinoline ring, and its substitution with biphenyl, chloro, and dimethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and benzodiazepine intermediates, followed by their fusion under specific conditions. The introduction of the biphenyl, chloro, and dimethoxy groups is achieved through selective substitution reactions. The final step involves the formation of the bromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chloro and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodiazepine derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of benzodiazepine derivatives in biological systems.
Medicine
In medicine, 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide is investigated for its potential therapeutic effects. Its structural similarity to other benzodiazepines suggests possible applications in the treatment of anxiety, insomnia, and other neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects. The pathways involved include the enhancement of GABAergic transmission, which results in anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Lorazepam: Known for its use in the treatment of anxiety disorders.
Uniqueness
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide is unique due to its fused isoquinoline-benzodiazepine structure and the presence of biphenyl, chloro, and dimethoxy groups. These structural features contribute to its distinct chemical and pharmacological properties, setting it apart from other benzodiazepines.
Properties
CAS No. |
82802-96-8 |
|---|---|
Molecular Formula |
C31H26BrClN2O2 |
Molecular Weight |
573.9 g/mol |
IUPAC Name |
3-chloro-12,13-dimethoxy-6-(4-phenylphenyl)-9,10-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-8-ium;bromide |
InChI |
InChI=1S/C31H26ClN2O2.BrH/c1-35-29-16-23-14-15-34-19-28(22-10-8-21(9-11-22)20-6-4-3-5-7-20)33-27-17-24(32)12-13-25(27)31(34)26(23)18-30(29)36-2;/h3-13,16-18H,14-15,19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FMJSKFOEZPHCAC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C4=C(C=C(C=C4)Cl)N=C(C3)C5=CC=C(C=C5)C6=CC=CC=C6)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


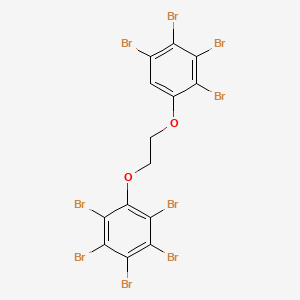
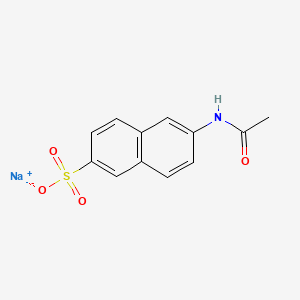
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
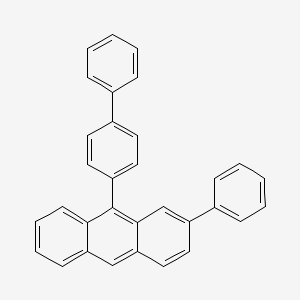
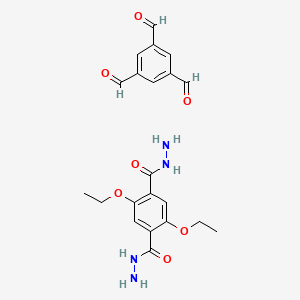

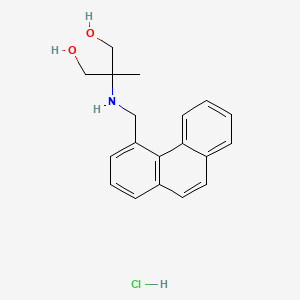

![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

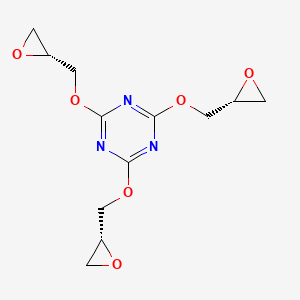
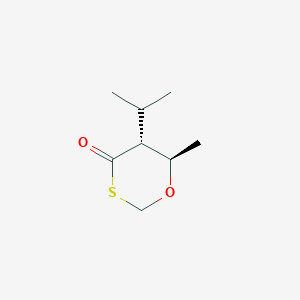
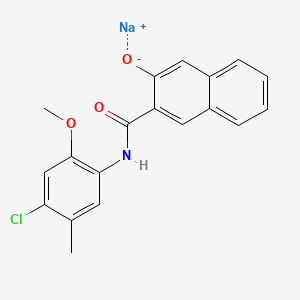
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
